2-肼基-3-甲基喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

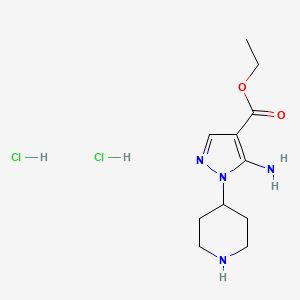

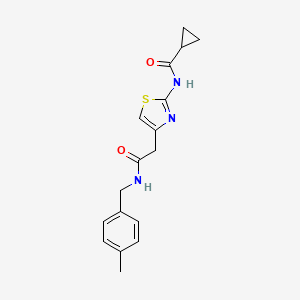

2-Hydrazinyl-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . It has been used in the synthesis of new quinoxaline-based heterocycles .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-3-methylquinoxaline involves the reaction of 2-hydrazino-3-methyl-6-nitroquinoxaline with various substituted acetophenones . Another method involves the reaction of 2-hydrazino-3-methylquinoxaline with phenyl-1,3-butanedione .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of 2-Hydrazinyl-3-methylquinoxaline would be similar, with the addition of a hydrazine group and a methyl group.Chemical Reactions Analysis

The reaction of 2-hydrazinyl-3-methylquinoxaline with aryl-1,3-diketones results in the formation of regioisomeric 1-(3’-methylquinoxalin-2’-yl)-3(5)-methyl-5(3)-phenylpyrazoles .科学研究应用

Synthesis of Pyrazolylquinoxalines

2-Hydrazinyl-3-methylquinoxaline is used as a precursor in the synthesis of pyrazolylquinoxalines . The most common methods involve the construction of a pyrazole ring using preformed functionalized quinoxaline derivatives as precursors . This can involve condensation of 2-hydrazinylquinoxalines with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or alkynes .

Production of Polymers for Photovoltaic Applications

Quinoxaline compounds, which include 2-Hydrazinyl-3-methylquinoxaline, have industrial uses such as the production of polymers for photovoltaic applications .

Luminescent Materials

Quinoxaline compounds are also used as luminescent materials . These materials have the ability to absorb light and then re-emit it, which is useful in a variety of applications, including lighting and display technologies.

Biological and Medicinal Applications

Quinoxaline compounds have various biological and medicinal applications . They are often used in the development of new drugs and therapies.

Synthesis of Transition Metal Complexes

Quinoxaline compounds are used as ligands in the synthesis of transition metal complexes . These complexes have a wide range of applications, including catalysis and materials science.

Synthesis of Pyrazolylquinoxalines

2-Hydrazinyl-3-methylquinoxaline can be used to synthesize pyrazolylquinoxalines efficiently and in high yields . For example, the reaction of 2-hydrazinyl-3-methylquinoxaline with β-diketones in tetrahydrofuran over 4 hours under reflux affords a mixture of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoxalines .

作用机制

Target of Action

2-Hydrazinyl-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds known for their significant biological activity . Quinoxalines and their derivatives have been used to treat various diseases, including cancer, AIDS, and schizophrenia . .

Mode of Action

It’s known that quinoxaline derivatives can control cellular proliferation in eukaryotes by triggering specific cellular signaling pathways .

Biochemical Pathways

Quinoxaline compounds, including 2-Hydrazinyl-3-methylquinoxaline, have been found to have antifungal, antibacterial, antiviral, and antimicrobial effects . These compounds may affect various biochemical pathways, leading to these pharmacological effects.

Result of Action

Quinoxaline derivatives are known to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . These effects suggest that 2-Hydrazinyl-3-methylquinoxaline may have similar molecular and cellular effects.

安全和危害

未来方向

Quinoxalines have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction could involve developing more synthetic routes for quinoxaline and its derivatives, with a prime focus on green chemistry and cost-effective methods .

属性

IUPAC Name |

(3-methylquinoxalin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-9(13-10)12-8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMINXJROBOJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)

![1-(2,3-Dihydroindol-1-yl)-2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2367883.png)

![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)